molecular formula C14H16N4O3 B2447623 3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034366-22-6

3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2447623
CAS RN: 2034366-22-6
M. Wt: 288.307
InChI Key: NMMWWKXHWPZVRJ-UHFFFAOYSA-N
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Description

The compound “3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione . Imidazolidine-2,4-dione derivatives are known to have a wide range of significant pharmacological or biological activities . They have been found to have applications in clinical medicine .


Synthesis Analysis

Imidazolidine-2,4-dione derivatives can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . The imidazolidine-2,4-dione ring system has 3 carbon atoms and 2 nitrogen atoms . It is composed of an imidazoline derivative with an oxygen-nitrogen double bond at positions 1 and 3 and a carbon-oxygen double bond in positions 2, 4, or 5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazolidine-2,4-dione derivatives include Knoevenagel condensation . The reaction of 5,5-diphenylimidazolidine-2,4-dione with 3-bromoprop-1-yne in DMF in the presence of K2CO3 as a base produced 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives can vary. For example, some derivatives are practically insoluble in water . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .

Scientific Research Applications

Anticonvulsant Activity

PICPIM has been investigated for its potential as an anticonvulsant agent. In silico molecular docking studies revealed that certain derivatives of PICPIM exhibit strong binding affinity toward the Voltage-Gated Sodium Channel Inner Pore (VGCIP). Notably, molecules 5c, 7, 9, and 10 demonstrated favorable glide scores, suggesting their suitability as anticonvulsant candidates .

Antibacterial Properties

The antibacterial activity of PICPIM derivatives was evaluated against both Gram-positive and Gram-negative bacteria. Specifically, compounds 10, 4a, and 7 exhibited promising antibacterial effects. Compound 10 showed efficient activity against Gram-positive bacteria (e.g., S. aureus), while compound 7 demonstrated high binding affinity for Gram-negative bacteria (P. aeruginosa) .

Anti-Cancer Potential

Although not directly studied for anti-cancer properties, related imidazolinone derivatives have shown promise. For instance, (S)-1-[1-(4-Aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl imidazolidine-2-one demonstrated potent in vitro anti-cancer action against the SW620 cell line .

Mechanism of Action

Future Directions

Imidazolidine-2,4-dione derivatives have shown promise in various areas of pharmacology, including as potential anticancer agents . Future research could focus on further exploring these applications and developing new derivatives with improved properties. The specified data may be beneficial for future contrivance .

properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)10-4-7-17(8-5-10)13(20)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMWWKXHWPZVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione

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